
β-半乳糖-壬酸酯
描述
Beta-Gal-nonoate, also known as β-Gal-NONOate, is a site-specific prodrug that targets nitric oxide (NO) intracellularly . It is sensitive to beta-galactosidase and is expected to be a promising probe in numerous experimental settings. It also has potential as a therapeutic drug for antitumor treatment .
Synthesis Analysis
Beta-Gal-nonoate is a nitric oxide (NO) donor which releases NO following activation by β-galactosidase . It is stable in aqueous solution at neutral and acidic pH for several hours, exhibits good water solubility, and is able to cross the cell membrane . In a study, it was shown that β-Gal-NONOate could steadily transport NO into the target cells with similar delivery efficiencies .Molecular Structure Analysis
The molecular formula of Beta-Gal-nonoate is C10H19N3O7 . It has a molecular weight of 293.27 g/mol . The InChIKey of Beta-Gal-nonoate is DFCOWOMYWFVWMB-UHFFFAOYSA-N .Chemical Reactions Analysis
Beta-Gal-nonoate only releases NO when hydrolyzed by induced β-galactosidase . In a study, it was shown that β-Gal-NONOate could steadily transport NO into the target cells with similar delivery efficiencies . It was also found that β-Gal-NONOate-derived intracellular NO could provoke both apoptosis and necrosis in a concentration-dependent manner .科学研究应用
Cancer Treatment Chemosensitizer
Beta-Gal-nonoate has been identified as a potential chemosensitizer in tumor treatment. It can enhance the efficacy of chemotherapy by reducing or reversing drug resistance, thus improving the overall treatment outcomes for cancer patients .
Antibacterial Activity
This compound exhibits high bactericidal activity against E. coli, especially strains transformed with the β-galactosidase gene. This suggests its potential use in treating bacterial infections or in research applications involving bacterial cultures .
Pharmacological Effects
Beta-Gal-nonoate has shown promise in affecting arterial smooth muscle behavior, which could have implications for cardiovascular research and treatment of related conditions .
Ocular Hypertension Treatment
In the field of ophthalmology, beta-Gal-nonoate may contribute to the development of new treatments for glaucoma and ocular hypertension by acting as a nitric oxide donor .
作用机制
Target of Action
Beta-Galactosyl-Pyrrolidinyl Diazeniumdiolate, commonly known as Beta-Gal-NONOate, is a Nitric Oxide (NO) donor . It primarily targets cells that express the enzyme beta-galactosidase . The enzyme beta-galactosidase activates Beta-Gal-NONOate, leading to the release of Nitric Oxide (NO) .
Mode of Action
Beta-Gal-NONOate is hydrolyzed back to NONOate in the presence of beta-galactosidase . NONOate then spontaneously degrades into Nitric Oxide (NO), which is a simple structured and unstable free radical molecule . Nitric Oxide plays a crucial role in many pathophysiological processes, functioning both as a second messenger and as an endogenous neurotransmitter .
Biochemical Pathways
Nitric Oxide participates in various pathophysiological processes such as vasodilation, signaling, and endocrine regulation . It can exist in three different redox states: as the uncharged form (NO•), as the nitroxyl anion (NO−) in the reduced state, and as the nitrosonium cation (NO+) in the oxidized state . These states are mutually dependent and exchangeable .
Pharmacokinetics
Nitric Oxide has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of nitric oxide are restricted locally due to its short half-life (approximately 1 second) .
Result of Action
Beta-Gal-NONOate-derived intracellular Nitric Oxide can provoke both apoptosis and necrosis in a concentration-dependent manner . While lower Nitric Oxide concentration primarily induces apoptosis, higher Nitric Oxide concentration mainly triggers necrosis . The intrinsic apoptotic pathway, characterized by rapid Calcium (Ca2+) overload and subsequent mitochondrial damage, is the collective mechanism responsible for the apoptotic death in all the three tumor cell lines .
Action Environment
The action, efficacy, and stability of Beta-Gal-NONOate can be influenced by various environmental factors. For instance, the presence of beta-galactosidase is crucial for the activation of Beta-Gal-NONOate . Moreover, the concentration of Nitric Oxide released can affect the type of cell death induced, with lower concentrations primarily inducing apoptosis and higher concentrations mainly triggering necrosis .
未来方向
Beta-Gal-nonoate might be used as a novel and ideal tool to standardize intracellular NO generation and evaluate its net effects in different cellular and experimental settings in the coming future . It has also been suggested that β-Gal-NONOate could be a potential therapeutic drug for antitumor treatment .
属性
IUPAC Name |
oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCOWOMYWFVWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Gal-nonoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does beta-Gal-NONOate release nitric oxide and what is the significance of this mechanism?
A1: Beta-Gal-NONOate is a unique nitric oxide (NO)-releasing compound that utilizes the enzymatic activity of beta-galactosidase for targeted NO delivery. [] The compound itself remains relatively inert until it encounters beta-galactosidase. Upon interaction with this enzyme, beta-Gal-NONOate undergoes a cleavage reaction, leading to the release of NO. This enzyme-triggered release mechanism offers a degree of control over where and when NO is generated, which is particularly advantageous for potential therapeutic applications.
Q2: What evidence supports the claim that beta-Gal-NONOate has a higher bactericidal activity than traditional NONOates, specifically against Escherichia coli?
A2: The research demonstrates the enhanced bactericidal activity of beta-Gal-NONOate compared to conventional NONOates using E. coli transformed with the lacZ gene. [] This gene encodes for beta-galactosidase. The study showed that E. coli containing the lacZ gene exhibited significantly higher intracellular NO levels and lower survival rates when treated with beta-Gal-NONOate compared to NONOate. This finding highlights the importance of the beta-galactosidase-mediated activation for efficient NO release and subsequent bactericidal effects. In contrast, E. coli without the lacZ gene showed minimal response to either beta-Gal-NONOate or NONOate, further supporting the specific activation mechanism of beta-Gal-NONOate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



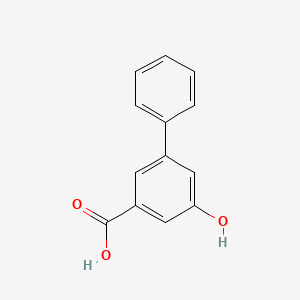
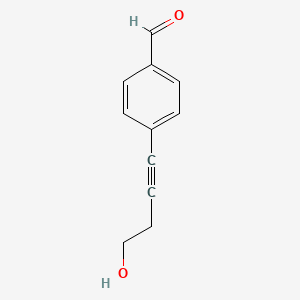
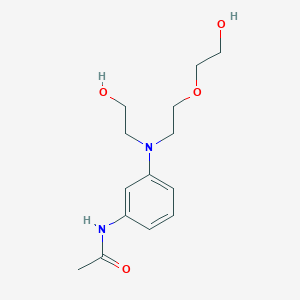


![Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1503101.png)
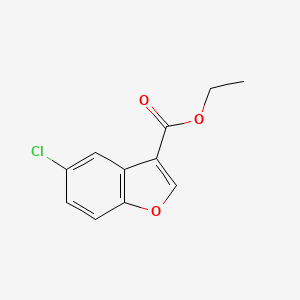
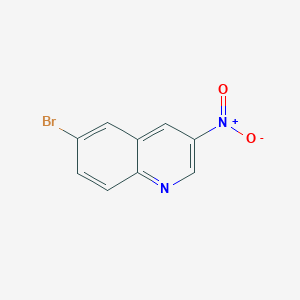
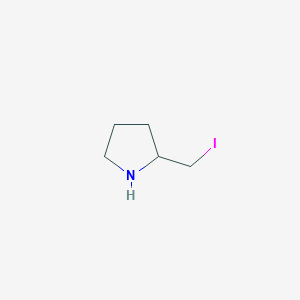
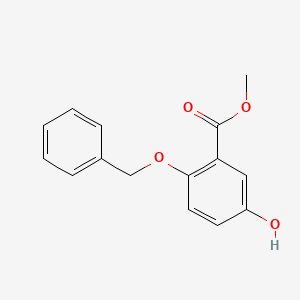

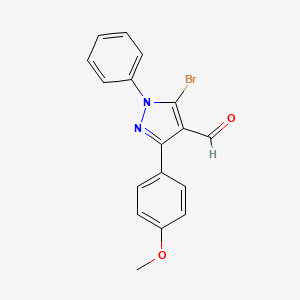

![3-[(Allyloxy)methyl]-4-(2-chloroethoxy)aniline](/img/structure/B1503149.png)